LY2183240 - 874902-19-9

LY2183240

Catalog Number: EVT-275012
CAS Number: 874902-19-9
Molecular Formula: C17H17N5O
Molecular Weight: 307.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N-dimethyl-5-[(4-phenylphenyl)methyl]-1-tetrazolecarboxamide is a member of biphenyls.
LY-2183240 is an inhibitor of endocannabinoid reuptake/breakdown.
Overview

LY2183240 is a synthetic compound primarily recognized for its role as an inhibitor of fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids like anandamide. This compound has been studied for its potential applications in pain management and other therapeutic areas due to its ability to enhance endocannabinoid signaling by preventing the breakdown of these bioactive lipids. The compound's chemical structure features a piperazine moiety, which is integral to its biological activity.

Source and Classification

LY2183240 is classified as a fatty acid amide hydrolase inhibitor, specifically targeting the hydrolysis of anandamide. It was developed through a series of modifications to existing chemical frameworks aimed at improving efficacy and selectivity against the target enzyme. The compound has been synthesized and evaluated in various studies, demonstrating its potential as a therapeutic agent in neurological and inflammatory conditions .

Synthesis Analysis

The synthesis of LY2183240 involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of a piperazine derivative, followed by various coupling reactions to introduce functional groups that enhance the compound's inhibitory properties.

Methods and Technical Details:

  • Starting Materials: The synthesis often starts with commercially available piperazine derivatives.
  • Coupling Reactions: Techniques such as amide bond formation are employed, utilizing reagents like 1-hydroxybenzotriazole hydrate and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride to facilitate the reaction.
  • Purification: The products are usually purified through crystallization or chromatography to isolate the desired regioisomer with optimal biological activity .
Molecular Structure Analysis

The molecular structure of LY2183240 is characterized by its unique arrangement of atoms that contributes to its function as an inhibitor.

Structure Data:

  • Molecular Formula: C14_{14}H20_{20}N2_{2}O
  • Molecular Weight: Approximately 232.33 g/mol
  • Structural Features: The compound contains a piperazine ring, which is essential for binding to the active site of fatty acid amide hydrolase, along with various substituents that modulate its pharmacological properties .
Chemical Reactions Analysis

LY2183240 undergoes specific chemical reactions that are critical to its function as an inhibitor.

Reactions and Technical Details:

  • Inhibition Mechanism: The compound acts as a reversible competitive inhibitor, binding to the active site of fatty acid amide hydrolase and preventing substrate access.
  • Regioisomer Activity: Different regioisomers of LY2183240 have been shown to exhibit varying degrees of inhibitory activity against different classes of β-lactamases, highlighting the importance of structural configuration in determining biological efficacy .
Mechanism of Action

The mechanism by which LY2183240 exerts its effects involves several biochemical pathways:

  • Inhibition of Fatty Acid Amide Hydrolase: By binding to the active site of this enzyme, LY2183240 prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid in the system.
  • Enhanced Endocannabinoid Signaling: The resultant accumulation of anandamide enhances signaling through cannabinoid receptors, potentially leading to analgesic effects and modulation of pain pathways .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of LY2183240 is crucial for its application in research and potential clinical settings.

Physical Properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties:

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: As a piperazine derivative, it may undergo typical nucleophilic substitution reactions common to compounds with similar structures .
Applications

LY2183240 has several scientific applications due to its pharmacological properties:

  • Pain Management Research: Its role as a fatty acid amide hydrolase inhibitor makes it a candidate for studies aimed at developing new analgesic therapies.
  • Neuroscience Studies: Investigations into endocannabinoid signaling pathways often utilize LY2183240 to elucidate mechanisms underlying various neurological disorders.
  • Drug Development: The compound serves as a lead structure for designing more potent inhibitors targeting fatty acid amide hydrolase and related enzymes involved in lipid signaling pathways .
Molecular Pharmacology of LY2183240 in the Endocannabinoid System

Mechanisms of Fatty Acid Amide Hydrolase (FAAH) Inhibition

Covalent Inhibition via Serine Nucleophile Carbamylation

LY2183240 (5-(4-biphenylylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide) exerts its primary pharmacological effect through irreversible inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for hydrolyzing the endocannabinoid anandamide (AEA). This inhibition occurs via a covalent mechanism wherein LY2183240 carbamylates the catalytic serine nucleophile (Ser241 in humans) within FAAH's active site [1] [7]. Carbamylation involves the formation of a stable carbamate adduct, permanently inactivating the enzyme. This mechanism mirrors other serine hydrolase inhibitors like camostat, which covalently modifies serine residues in proteases such as TMPRSS2 [5]. The covalent nature of inhibition prolongs the duration of action, leading to sustained elevation of AEA levels in the brain. Studies in rodents confirm that LY2183240 administration significantly increases brain AEA concentrations, resulting in measurable behavioral effects such as analgesia without motor impairment [6] [7].

Table 1: Key Features of LY2183240-Mediated FAAH Inhibition

MechanismTarget ResidueBiochemical OutcomeFunctional Consequence
Covalent carbamylationSer241 (Catalytic serine)Permanent FAAH inactivationSustained elevation of anandamide
Competitive substrate mimicryHydrophobic substrate channelBlocked access to catalytic siteReduced AEA hydrolysis kinetics
Irreversible bindingNucleophilic serine triadAltered enzyme conformationProlonged duration (>48 hr) of action

Selectivity Profiling Against Serine Hydrolases

Despite its potency against FAAH (IC₅₀ ~1-10 nM), LY2183240 exhibits broad off-target activity across the serine hydrolase superfamily due to its reactive carbamate group. Activity-based protein profiling (ABPP) studies reveal it inhibits multiple serine hydrolases beyond FAAH, including monoacylglycerol lipase (MAGL), carboxylesterases, and unidentified enzymes in brain proteomes [5] [7]. This limited selectivity distinguishes LY2183240 from second-generation FAAH inhibitors (e.g., PF-04457845) designed for greater specificity. The promiscuity arises because LY2183240 inactivates enzymes through a mechanism analogous to serine protease inhibitors like camostat, which covalently binds the conserved serine residue in catalytic triads (e.g., Ser195 in chymotrypsin-like proteases) [2] [5]. Consequently, LY2183240 modulates a broader range of lipid signaling pathways than selective FAAH blockers, potentially contributing to complex neuropharmacological profiles including neuronal excitability and apoptosis [6].

Dual Action as Anandamide Reuptake Blocker and FAAH Inhibitor

Synergistic Effects on Extracellular Anandamide Accumulation

LY2183240 uniquely combines FAAH inhibition with blockade of anandamide cellular reuptake. While the molecular identity of the putative endocannabinoid membrane transporter (EMT) remains controversial, functional assays confirm LY2183240 inhibits AEA uptake into neurons and astrocytes at low micromolar concentrations (IC₅₀ ~0.5–3 µM) [6] [8]. This dual action creates a synergistic elevation of extracellular AEA: FAAH inhibition reduces intracellular hydrolysis, while reuptake blockade prolongs AEA's extracellular presence. Consequently, LY2183240 produces significantly greater increases in synaptic AEA levels (up to 8-fold) compared to agents acting solely on FAAH or reuptake [8]. This synergy enhances CB1 receptor activation, evidenced by amplified CB1-dependent behavioral responses such as conditioned place preference (CPP) to alcohol in mice [1].

Comparative Efficacy With Monoacylglycerol Lipase (MAGL) Inhibition

Unlike selective FAAH inhibitors, LY2183240’s partial inhibition of MAGL—the primary enzyme degrading 2-AG—broadens its impact on endocannabinoid signaling. While its affinity for MAGL is lower than FAAH (IC₅₀ ~100–500 nM vs. 1–10 nM), chronic administration still elevates brain 2-AG levels [4] [6]. This contrasts with selective FAAH inhibitors, which exclusively increase AEA. Dual elevation of AEA and 2-AG may explain LY2183240’s distinct effects on fear extinction and reward-seeking behaviors. For example, in mouse models of conditioned fear, LY2183240 reduces fear-potentiated startle in alcohol-preferring strains, whereas selective MAGL inhibitors typically exacerbate anxiety-like responses [1] [4]. The combined AEA/2-AG modulation thus offers a broader therapeutic profile for disorders involving both anxiety and reward dysregulation.

Table 2: Pharmacological Profile of LY2183240 vs. Selective Inhibitors

ParameterLY2183240Selective FAAH Inhibitors (e.g., URB597)Selective MAGL Inhibitors (e.g., JZL184)
Primary targetFAAH (IC₅₀: 1-10 nM)FAAH (IC₅₀: 0.1-10 nM)MAGL (IC₅₀: 1-10 nM)
Secondary targetsMAGL, carboxylesterases, EMTMinimal off-target activityABHD6, ABHD12
AEA elevation+++ (8-fold)+++ (5-8-fold)-
2-AG elevation+ (2-3-fold)-+++ (8-fold)
Behavioral outcomeEnhanced alcohol CPP, reduced fear expressionAnxiolysis, analgesiaHyperalgesia (high dose), impaired fear extinction

CB1 Receptor Modulation Dynamics

Agonist-Like Excitatory Effects on Cortical Neurons

LY2183240 indirectly activates CB1 receptors through elevated AEA, producing complex neuronal excitability changes. In vitro whole-cell patch clamp studies demonstrate that 10 μM LY2183240 increases spontaneous action potential firing frequency in mouse cortical neurons by 250% and depolarizes the resting membrane potential by 8–10 mV [6]. This excitatory effect mirrors that of direct CB1 agonists like Δ9-THC (30 μM), which similarly enhances neuronal firing. The mechanism involves CB1-mediated disinhibition: presynaptic CB1 activation suppresses GABA release onto excitatory pyramidal neurons, increasing net cortical excitation [1] [6]. Behaviorally, this manifests as enhanced reward-seeking, evidenced by LY2183240 potentiating alcohol-induced conditioned place preference (CPP) in mice [1]. The excitatory profile contrasts with acute CB1 agonist effects (typically inhibitory) and may reflect regional differences in CB1 expression or downstream signaling.

Antagonist Reversal of Neuronal Hyperexcitability

The excitatory effects of LY2183240 are unequivocally mediated by CB1 receptors, as pretreatment with the selective CB1 antagonist AM6545 (1–10 μM) completely blocks action potential potentiation in cortical neurons [6]. This reversal occurs without altering baseline excitability, confirming CB1 specificity. In behavioral models, CB1 antagonism prevents LY2183240-induced enhancements of alcohol CPP, further supporting receptor-dependent mechanisms [1]. Notably, sustained LY2183240 exposure (24–72 hr) paradoxically induces glutamate excitotoxicity and apoptosis due to excessive neuronal excitation, suggesting a narrow therapeutic window between beneficial and adverse effects [6]. This biphasic profile underscores the importance of balanced CB1 modulation—transient activation promotes reward-seeking, but chronic hyperactivation may accelerate neurodegeneration.

Properties

CAS Number

874902-19-9

Product Name

LY2183240

IUPAC Name

N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

InChI

InChI=1S/C17H17N5O/c1-21(2)17(23)22-16(18-19-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

GZNIYOXWFCDBBJ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N1C(=NN=N1)CC2=CC=C(C=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

LY2183240; LY-2183240; LY 2183240.

Canonical SMILES

CN(C)C(=O)N1C(=NN=N1)CC2=CC=C(C=C2)C3=CC=CC=C3

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.